4-(piperidin-1-yl)-6-({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,5-triazin-2-amine
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Overview
Description
4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of triazole, pyridine, and triazine rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium azide, allyl bromide, and various amines under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- **4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-OL
- **4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-({[4-ALLYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H23N9S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H23N9S/c1-2-9-28-16(14-7-6-8-21-12-14)25-26-19(28)29-13-15-22-17(20)24-18(23-15)27-10-4-3-5-11-27/h2,6-8,12H,1,3-5,9-11,13H2,(H2,20,22,23,24) |
InChI Key |
GCWAKBUSJTYDMI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=NC(=NC(=N2)N3CCCCC3)N)C4=CN=CC=C4 |
Origin of Product |
United States |
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